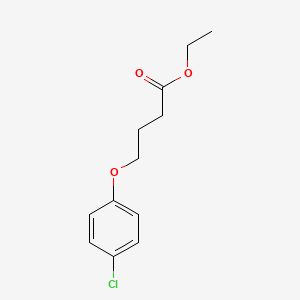

Ethyl 4-(4-chlorophenoxy)butanoate

Description

Contextualization of Phenoxy Carboxylic Acid Esters in Synthetic Chemistry and Bioactive Compound Design

Phenoxy carboxylic acid esters are a well-established class of organic molecules with considerable importance in both synthetic chemistry and the development of bioactive compounds. In the realm of organic synthesis, the esterification of phenoxyacetic acids is a fundamental transformation. flvc.orgwikitox.org These esters serve as versatile intermediates and building blocks for creating more complex molecular architectures.

The significance of this class of compounds is particularly pronounced in the field of agrochemicals. Chlorophenoxy herbicides, for instance, have been in use since the 1940s to control broadleaf weeds in various agricultural and turf settings. flvc.org Compounds like 2,4-D, MCPA, and mecoprop (B166265) (MCPP) are synthetic mimics of the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. flvc.orgwikipedia.org They are typically formulated as esters to modify their properties for effective application. flvc.org

Beyond agriculture, phenoxyalkylcarboxylic acid derivatives have been explored for their therapeutic potential. Research has shown that certain derivatives can exhibit hypolipidemic activity, with the potential to lower triglyceride and total cholesterol levels. innospk.com The ester functional group is a key feature in many prodrugs, designed to improve the pharmacokinetic properties, such as solubility and membrane permeability, of a parent drug. smolecule.comprepchem.com The ester is later hydrolyzed by enzymes in the body to release the active therapeutic agent. smolecule.com This strategy is widely employed in medicinal chemistry to enhance the delivery and efficacy of pharmaceuticals. prepchem.com

Rationale for Comprehensive Academic Inquiry into Ethyl 4-(4-chlorophenoxy)butanoate

A comprehensive academic inquiry into this compound is justified by its specific chemical structure, which combines features of known bioactive molecules. The presence of the 4-chlorophenoxy group is a common structural motif in many commercial herbicides. flvc.org For example, the related compound, MCPB ethyl ester (Ethyl 4-(4-chloro-2-methylphenoxy)butanoate), is a known phenoxy-carboxylic acid herbicide used for the selective control of broadleaf weeds. tcichemicals.com This structural similarity suggests that this compound could possess similar herbicidal or plant growth-regulating properties, warranting investigation for potential agricultural applications.

Furthermore, the butanoate ester chain makes the compound a valuable intermediate in organic synthesis. Butanoate derivatives are utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals. innospk.com For instance, ethyl 4-chlorobutanoate serves as a key intermediate in the production of cyclopropane (B1198618) derivatives, which are important in drug development. innospk.com The specific combination of the chlorophenoxy and ethyl butanoate moieties in the target molecule could offer unique reactivity and biological activity profiles that differ from its constituent parts or related analogues. Its availability from chemical suppliers for research purposes underscores its role as a tool for scientific discovery. buyersguidechem.comfluorochem.co.uk

Definitive Research Trajectories and Interdisciplinary Significance

The study of this compound points toward several definitive research trajectories with significant interdisciplinary implications.

Agrochemical Research: A primary research avenue is the exploration of its potential as a selective herbicide. This involves systematic screening for its effects on various plant species to determine its efficacy and selectivity. Understanding its mode of action, which is likely to be similar to other phenoxy herbicides that mimic auxin, would be a key area of investigation. wikipedia.org Such research is highly interdisciplinary, connecting organic chemistry with plant biology, agronomy, and environmental science.

Medicinal Chemistry and Drug Discovery: The compound serves as a scaffold for the synthesis of novel bioactive molecules. Research could focus on modifying its structure to develop derivatives with therapeutic potential. For example, related butanoate derivatives have been investigated for their anti-inflammatory effects. nih.gov This trajectory involves synthetic organic chemistry for creating new compounds and pharmacology and molecular biology for evaluating their biological activity against various disease targets, such as cancer or inflammatory pathways. nih.govnih.gov

Intermediate for Novel Materials: The reactivity of the ester and the aromatic ring could be exploited in the synthesis of new polymers or other functional materials. This line of inquiry would be situated at the intersection of organic synthesis and materials science.

The interdisciplinary significance of research into this compound lies in its potential to yield new technologies in both agriculture and medicine. Advances in understanding its chemical and biological properties could lead to the development of more effective and environmentally benign herbicides or provide the foundation for new classes of therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59227-79-1 | fluorochem.co.ukaxsyn.com |

| Molecular Formula | C₁₂H₁₅ClO₃ | fluorochem.co.uk |

| Molecular Weight | 242.70 g/mol | axsyn.com |

| Boiling Point | 340.1 °C at 760 mmHg | axsyn.com |

| Density | 1.148 g/cm³ | axsyn.com |

| Flash Point | 135.1 °C | axsyn.com |

| IUPAC Name | This compound | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQSMINXUPJBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326387 | |

| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-79-1 | |

| Record name | NSC527511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 4 4 Chlorophenoxy Butanoate

Elucidation of Primary Synthetic Pathways to Ethyl 4-(4-chlorophenoxy)butanoate

The creation of this compound can be achieved through several synthetic strategies. The most common of these are esterification and alkylation reactions, each offering distinct advantages depending on the desired scale and purity of the final product.

Esterification Reactions and Catalytic Systems for Ether-Ester Formation

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of this compound, this typically involves the reaction of 4-chlorophenoxybutanoic acid with ethanol (B145695) in the presence of an acid catalyst. The Fischer esterification is a classic example, where a strong acid like sulfuric acid or hydrochloric acid protonates the carbonyl group of the carboxylic acid, enhancing its reactivity towards the alcohol. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Modern catalytic systems have been developed to improve the efficiency and mildness of esterification and related ether-ester formations. For instance, indium-catalyzed deoxygenation of in-situ formed esters provides a direct method for etherification from a carboxylic acid and an alcohol under mild conditions. arkat-usa.org Another approach involves the use of heterogeneous catalysts, such as a zirconium oxide-supported platinum–molybdenum catalyst (Pt–Mo/ZrO₂), for the selective hydrodeoxygenation of esters to ethers. acs.org

Alternative esterification methods that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for acid-sensitive substrates. commonorganicchemistry.com Another two-step process involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol. libretexts.orgcommonorganicchemistry.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |

| Indium-Catalyzed Deoxygenation | Carboxylic acid, alcohol, InBr₃, hydrosilane | Mild conditions; in-situ ester formation and subsequent reduction. arkat-usa.org |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Acid Chloride Formation | Carboxylic acid, SOCl₂, then alcohol | Two-step process; avoids strong acid catalysis in the second step. libretexts.orgcommonorganicchemistry.com |

Strategic Alkylation Approaches Utilizing 4-Chlorophenol (B41353) Precursors

Alkylation offers an alternative and often more direct route to this compound. This method involves the reaction of the sodium or potassium salt of 4-chlorophenol with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This is a classic Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing the halide from the butanoate ester.

The efficiency of this reaction can be influenced by the choice of solvent and the nature of the leaving group on the butanoate. For instance, the synthesis of ethyl 2-cyano-4,4-dimethoxy-butanoate has been achieved by reacting ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963) in the presence of potassium carbonate and potassium iodide. google.com A similar principle can be applied to the synthesis of this compound.

Synthesis and Derivatization of Structurally Related Chlorophenoxybutanoate Esters

The synthetic methodologies applied to this compound can be extended to produce a variety of structurally related compounds with different substitution patterns on the aromatic ring or modifications to the butanoate chain.

Approaches to Ethyl 4-(4-Chloro-2-methylphenoxy)butanoate (MCPB Ethyl Ester) and its Analogs

Ethyl 4-(4-chloro-2-methylphenoxy)butanoate, also known as MCPB ethyl ester, is a significant analog used in various chemical applications, including as an intermediate in the synthesis of herbicides and pharmaceuticals. chemimpex.comcymitquimica.comstenutz.eulookchem.comfishersci.ca Its synthesis follows similar principles to that of its non-methylated counterpart. The primary route involves the reaction of 4-chloro-2-methylphenol (B52076) with an ethyl 4-halobutanoate in the presence of a base.

This compound is a versatile building block for further chemical transformations. chemimpex.com Its applications in agricultural research are notable due to its potential for selective herbicidal activity. chemimpex.com

Preparation of Positional and Structural Isomers (e.g., Ethyl 4-(3-chlorophenoxy)butanoate)

The synthesis of positional isomers, such as ethyl 4-(3-chlorophenoxy)butanoate, can be readily achieved by starting with the corresponding substituted phenol. smolecule.com For example, reacting 3-chlorophenol (B135607) with ethyl 4-bromobutanoate under basic conditions would yield ethyl 4-(3-chlorophenoxy)butanoate. The synthesis of a similar compound, ethyl 4-(3-bromophenoxy)butyrate, has been documented, involving the extraction of the product with ether and subsequent purification. prepchem.com

Similarly, other structural isomers, such as those with different alkyl ester groups (e.g., methyl, propyl) or different substituents on the phenoxy ring, can be prepared using the appropriate starting materials. For instance, ethyl 4-(4-cyanophenoxy)butanoate has been synthesized and is documented in chemical databases. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for Butanoate Derivatives

Many butanoate derivatives possess a chiral center, leading to the existence of enantiomers which can have different biological activities. rsc.org This has driven the development of methods for enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. One method involves the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals using N-chlorosuccinimide (NCS) in the presence of a chiral squaramide catalyst. nih.gov Another strategy is the asymmetric reduction of a ketoester precursor. For example, optically active ethyl 4-chloro-3-hydroxybutanoate can be synthesized by the microbial reduction of ethyl 4-chloroacetoacetate using yeast strains like Candida magnoliae. nih.govgoogle.com This biocatalytic approach can achieve high enantiomeric excess. nih.gov A chemoenzymatic approach has also been used for the synthesis of related chiral butanoates. google.com

Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. wikipedia.orgiupac.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. iupac.orgnih.gov Different types of CSPs, such as those based on cyclodextrins or proteins, are available. iupac.org

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net For instance, lipase-catalyzed resolution of ethyl 4-chloro-3-hydroxybutanoate has been demonstrated. researchgate.net

| Technique | Principle | Example Application |

| Enantioselective Synthesis | Direct formation of a single enantiomer. | Microbial reduction of ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutanoate. nih.gov |

| Diastereomeric Salt Formation | Formation and separation of diastereomers. | Resolution of racemic acids with chiral amines. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Separation of drug enantiomers using a cyclodextrin-based column. iupac.org |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | Lipase-catalyzed ammonolysis of ethyl 4-chloro-3-hydroxybutanoate. researchgate.net |

Functional Group Interconversions and Complex Scaffold Construction

The strategic location of the ester moiety, the phenoxy ether linkage, and the aromatic ring in this compound allows for a range of chemical modifications. These transformations enable the synthesis of diverse derivatives and more complex molecular structures.

Chemical Modifications of the Ester Moiety (e.g., Transesterification)

The ester functional group in this compound is a prime site for chemical modification, most notably through transesterification. This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol, leading to the formation of a new ester. wikipedia.org The reaction is typically catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the nucleophilic attack by an alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, and in some cases, the lower-boiling alcohol by-product (in this case, ethanol) is removed by distillation. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. A study on the transesterification of various ethyl esters with methanol using a porous phenolsulphonic acid—formaldehyde resin as a heterogeneous catalyst demonstrated high yields of the corresponding methyl esters, often exceeding 90%. researchgate.net

Base-Catalyzed Transesterification: Alternatively, base-catalyzed transesterification can be employed, typically using a strong base like sodium or potassium alkoxides. youtube.com The base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the ester's carbonyl carbon. researchgate.net This method is generally faster than acid-catalyzed transesterification at lower temperatures. ijcce.ac.ir For example, treatment of this compound with sodium methoxide (B1231860) in methanol would also produce mthis compound.

Enzyme-Catalyzed Transesterification: Enzymatic methods, utilizing lipases, offer a milder and more selective alternative for transesterification. wikipedia.org These reactions can be performed under neutral conditions and often exhibit high chemo-, regio-, and enantioselectivity. mdpi.com A commercial lipase (B570770) was used for the synthesis of ethyl butanoate in an aqueous medium, demonstrating the feasibility of enzymatic ester synthesis. nih.gov

The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product, as summarized in the table below.

| Catalyst Type | Reagents/Conditions | Mechanism | Advantages |

| Acid | Excess alcohol (e.g., Methanol), H₂SO₄ or HCl, Heat | Protonation of carbonyl oxygen, increasing electrophilicity | Works with a wide range of alcohols |

| Base | Alkoxide (e.g., NaOCH₃), Alcohol solvent | Formation of a highly nucleophilic alkoxide | Generally faster than acid catalysis |

| Enzyme | Lipase, Mild temperature | Enzyme-mediated nucleophilic attack | High selectivity, mild conditions |

Introduction of Halogen, Formyl, or Other Substituents on the Phenoxy Ring and Butanoate Chain

The aromatic phenoxy ring and the aliphatic butanoate chain of this compound are amenable to further functionalization, allowing for the introduction of various substituents.

Halogenation of the Phenoxy Ring: The phenoxy ring, being an electron-rich aromatic system due to the ether oxygen, can undergo electrophilic aromatic substitution reactions such as halogenation. wikipedia.org The existing chloro substituent and the ether group are ortho-, para-directing. libretexts.org However, the bulky butoxy chain might sterically hinder the ortho positions. Therefore, further halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would likely introduce a bromine atom at the position ortho to the ether linkage (C2 or C6) or para to the existing chlorine (which is the same as ortho to the ether).

Formylation of the Phenoxy Ring: The introduction of a formyl group (-CHO) onto the phenoxy ring can be achieved through reactions like the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). tcichemicals.comwikipedia.org Given the electron-donating nature of the ether linkage, the formyl group is expected to be introduced at the para-position relative to the ether, which is already occupied by the chlorine atom, or at one of the ortho-positions. The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds. chemistrysteps.com

Functionalization of the Butanoate Chain: The butanoate chain can also be functionalized, for instance, through alpha-halogenation under specific conditions, although this is less common for this type of structure. More synthetically useful transformations might involve the reduction of the ester to an alcohol, which can then be further modified.

| Reaction | Reagent(s) | Position of Substitution |

| Halogenation | Br₂, FeBr₃ | Ortho to the ether linkage |

| Formylation | POCl₃, DMF | Ortho to the ether linkage |

Utilization of this compound as a Versatile Intermediate in Multi-Step Synthesis

The chemical reactivity of this compound at multiple sites makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity.

For example, derivatives of phenoxyacetic acids and their esters are known to possess herbicidal properties. analis.com.mymt.gov The synthesis of the herbicide quizalofop-ethyl, which is ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate, involves the coupling of a substituted phenoxy moiety with a heterocyclic system. scispace.com While not a direct precursor, the structural similarity suggests that this compound could be a starting material for analogous herbicidal compounds.

In the pharmaceutical field, the structurally related compound clofibrate (B1669205), ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is a lipid-lowering agent. wikipedia.orgnih.gov Its synthesis involves the reaction of 4-chlorophenol with acetone (B3395972) and chloroform, followed by esterification. chemicalbook.comorientjchem.org Although the butanoate chain in the title compound is different, its core structure could be modified to access analogs of clofibric acid. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by chain modification, could be a potential route.

Furthermore, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for various pharmaceutical compounds, has been reported starting from ethyl 2-cyano-4,4-diethoxybutanoate. google.com This highlights the utility of butanoate derivatives in the construction of heterocyclic scaffolds. By analogy, this compound could be envisioned as a starting point for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions, or the aromatic ring can be further functionalized prior to subsequent transformations.

Biological Activities and Molecular Mechanisms of Action

Herbicidal and Plant Growth Regulatory Activities

Ethyl 4-(4-chlorophenoxy)butanoate is recognized as a synthetic herbicide belonging to the phenoxyalkanoic acid chemical group. unl.edu Its mode of action is centered on its ability to mimic the natural plant hormone auxin, leading to significant disruptions in plant growth and development.

Synthetic auxinic herbicides are designed to resemble the structure and function of the primary natural plant auxin, indole-3-acetic acid (IAA). unl.edu These synthetic mimics, including phenoxyalkanoic acids, trigger physiological responses in susceptible plants that are similar to those caused by high concentrations of IAA. unl.eduunl.edu A key characteristic of these compounds is their dose-dependent effect; at low concentrations, they can act as plant growth regulators, stimulating cell growth, whereas at high concentrations, they exhibit phytotoxic effects that lead to plant death. unl.edu The term "auxin" itself is derived from the Greek word auxein, meaning "to increase," first used to describe the compound that caused oat coleoptiles to bend toward light. unl.edu

One of the most significant features of auxin-mimicking herbicides is their selective action, which has made them a cornerstone for controlling broadleaf weeds, particularly in cereal grain crops and turf. unl.eduspokanecounty.gov These herbicides are typically applied post-emergence to target actively growing weeds. epa.govnetreefruit.org The basis for their selectivity lies in the differential response between broadleaf plants (dicots) and grasses (monocots). Tolerant grass species often exhibit restricted translocation of the herbicide and possess enhanced metabolic pathways that break down the compound into non-toxic substances more effectively than susceptible broadleaf species. spokanecounty.gov This allows for the removal of unwanted weeds like dandelions from lawns, pastures, and other non-crop turf areas with minimal damage to the desired grasses. netreefruit.orgepa.gov

Auxin-mimicking herbicides primarily induce abnormal growth through the stimulation of cell elongation rather than cell division. unl.edunih.gov However, different synthetic auxins can affect these processes uniquely. For instance, studies on tobacco cell lines have shown that while some auxins like 1-naphthaleneacetic acid (NAA) primarily stimulate cell elongation, others like 2,4-dichlorophenoxyacetic acid (2,4-D)—a related phenoxy herbicide—can promote cell division without subsequent elongation, leading to the formation of irregular, undifferentiated cell masses. nih.govresearchgate.net

The application of a synthetic auxin like this compound at herbicidal rates overwhelms the plant's natural hormonal balance. This leads to uncontrolled and unsustainable growth, causing a variety of stress symptoms, including twisted stems, leaf malformation (epinasty), and disruption of vascular tissue function. Ultimately, this physiological chaos results in senescence, abscission (premature dropping of leaves and flowers), and the death of the susceptible plant.

Herbicidal Activity Summary

| Feature | Description |

|---|---|

| Primary Mechanism | Acts as a synthetic mimic of the natural plant hormone auxin (IAA). unl.eduunl.edu |

| Selectivity | Effective against broadleaf (dicot) weeds while being less harmful to grass (monocot) crops. unl.eduspokanecounty.gov |

| Physiological Effect | Induces uncontrolled cell elongation and disrupts normal growth processes. unl.edunih.gov |

| Outcome in Weeds | Leads to abnormal growth, senescence, and ultimately plant death. nih.gov |

Antimicrobial Efficacy and Pharmacological Profiling

The investigation into the antimicrobial properties of this compound is less defined than its herbicidal role. Research into its direct effects on specific bacterial and fungal pathogens is limited.

Based on the available scientific literature from the search results, there is no specific information regarding the antibacterial activity of this compound against Gram-positive bacteria or multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). While studies have been conducted on other chemical compounds and plant extracts for activity against these pathogens, data for this specific butanoate ester is not present in the provided results. nih.govnih.gov

Direct studies on the antifungal properties of this compound are not available in the provided search results. However, research on a closely related compound offers some mechanistic insight. A study on ethyl p-chlorophenoxyisobutyrate (Clofibrate) demonstrated that it affects carbohydrate and fatty acid metabolism in rat liver, notably causing an approximate 3-fold increase in hepatic fatty acid synthesis. nih.gov

Perturbation of lipid and fatty acid metabolism is a known mechanism for antifungal action. Free fatty acids can insert into the fungal lipid bilayer, disrupting the cell membrane, leading to the release of intracellular components and eventual cell death. nih.gov Furthermore, oxylipins, which are derived from the oxidation of polyunsaturated fatty acids, are crucial signaling molecules that regulate fungal growth and development. nih.gov Therefore, it is plausible that a compound capable of altering fatty acid metabolism could exhibit antifungal effects by disrupting these vital cellular processes. However, without direct experimental evidence, the antifungal activity of this compound and its specific impact on fungal fatty acid metabolism remain hypothetical.

Antimicrobial Activity Profile

| Target | Finding for this compound | Related Mechanistic Insights |

|---|---|---|

| Antibacterial Activity | No data available in search results. | N/A |

| Antifungal Activity | No data available in search results. | A related compound, ethyl p-chlorophenoxyisobutyrate, was shown to increase fatty acid synthesis in an animal model. nih.gov Disruption of fatty acid metabolism is a known antifungal mechanism. nih.gov |

Assessment of Potential as a Sigma Receptor Antagonist

The structural framework of this compound suggests a potential interaction with sigma (σ) receptors, a unique class of intracellular proteins. This is largely inferred from studies on its analogue, SM-21, which is (±)-Tropanyl 2-(4-chlorophenoxy)butanoate. SM-21 has been identified as a potent and selective sigma-2 (σ₂) receptor antagonist. It has demonstrated the ability to prevent neck torsion in animal models, a condition linked to the activation of σ₂ receptors.

Notably, SM-21 and its related compounds show a high affinity for σ₂ receptors compared to their affinity for muscarinic receptors. This has positioned SM-21 as a valuable lead compound for the development of more selective σ₂ ligands. The common pharmacophore for many sigma receptor ligands includes a phenyl group and a basic amine, connected by a spacer. While this compound itself lacks the basic amine typical of high-affinity ligands, its core (4-chlorophenoxy)butanoate structure is a key component of the active analogue SM-21. This suggests that derivatization of the ethyl ester to include an appropriate amine-containing moiety could yield potent sigma receptor antagonists.

Emerging Therapeutic Potential and Target Pathway Modulation

Inhibition of Activating Transcription Factor 4 (ATF4) Pathway in Disease Models

Activating Transcription Factor 4 (ATF4) is a critical regulator of cellular stress responses and is implicated in the progression of diseases like cancer and neurodegenerative conditions. smolecule.comfrontiersin.org Under cellular stress, such as in the nutrient-poor environment of a tumor, ATF4 is activated to promote cell survival. smolecule.com Consequently, inhibiting the ATF4 pathway is a potential therapeutic strategy.

Currently, there is a lack of direct scientific evidence evaluating the effect of this compound on the ATF4 pathway. However, given the role of related compounds in modulating cellular pathways, the investigation of its potential to inhibit ATF4 signaling remains an open and potentially fruitful area for future research in oncology and neuroprotection.

Regulation of Lipid Metabolism and Hypolipidemic Effects

The chemical structure of this compound is closely related to the fibrate class of drugs, which are well-known for their hypolipidemic (lipid-lowering) effects. A prominent member of this class is clofibrate (B1669205), chemically known as ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. frontiersin.orgnih.gov Fibrates exert their effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating lipid metabolism. nih.govmdpi.com Activation of PPARα leads to a decrease in plasma triglycerides. nih.gov

Research into analogues of clofibrate has revealed that the structural integrity of the molecule is crucial for its biological activity. For instance, the synthesis of related compounds such as ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates and ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates resulted in a loss of PPAR activation. mdpi.comnih.gov This indicates a high degree of structural specificity is required for interaction with the PPARα receptor. While the direct effects of this compound on lipid metabolism and PPARα have not been extensively reported, its structural similarity to clofibrate suggests it as a candidate for investigation in the context of dyslipidemia and related metabolic disorders.

Evaluation of Other Bioactivities

The potential for phenoxyalkanoic acid derivatives to possess a range of biological activities has prompted investigations into other therapeutic areas.

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant agents. nih.gov Screening for anticonvulsant activity is often performed using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov To date, there are no specific studies published that evaluate the anticonvulsant properties of this compound.

Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. nih.gov Many compounds are evaluated for their ability to reduce inflammation, often by measuring their impact on inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in cellular models, such as lipopolysaccharide (LPS)-activated macrophages. nih.govresearchgate.net A study on a related but more complex compound, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, demonstrated anti-inflammatory effects. While this suggests that butanoate derivatives can possess such properties, specific data on the anti-inflammatory activity of this compound is not currently available in the scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Impact of Substituent Position and Nature on Biological Potency and Selectivity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methods used to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies are vital for designing more potent and selective drugs.

For the class of phenoxyacetic acids, to which this compound is related, QSAR studies have shown that biological activity is influenced by several factors. nih.govmdpi.com The number and position of halogen (e.g., chlorine) substituents on the aromatic ring significantly alter the compound's properties and, consequently, its herbicidal toxicity and biological effects. mdpi.com Parameters such as hydrophobicity (π) and electronic effects (σ) of the substituents are key determinants of potency. nih.gov For example, in one series of phenoxyacetic acids, potency was positively correlated with the π values of substituents at all positions (ortho, meta, and para) on the benzene (B151609) ring. nih.gov

In the context of sigma receptor ligands, SAR studies have highlighted the importance of lipophilic N-substituents for high affinity. nih.gov The analysis of clofibrate analogues demonstrated that modifications to the alkanoate chain, such as the introduction of a keto or hydroxyl group, can abolish activity at the PPARα receptor, indicating very strict structural requirements. mdpi.comnih.gov This high sensitivity to minor structural changes underscores the importance of the specific arrangement of functional groups in this compound for any potential biological activity.

Table of SAR/QSAR Parameters for Phenoxyalkanoic Acids

| Structural Feature | Parameter Type | General Impact on Activity | Example from Related Compounds |

|---|---|---|---|

| Aromatic Ring Substituents | Electronic (σ) | Influences receptor binding and electronic interactions. | Positive correlation with sigma constants of para/meta substituents for antisickling activity of phenoxyacetic acids. nih.gov |

| Aromatic Ring Substituents | Hydrophobicity (π) | Affects membrane permeability and binding to hydrophobic pockets. | Positive correlation with pi values of ortho, meta, and para substituents for antisickling activity. nih.gov |

| Alkanoate Chain | Steric/Conformational | Determines the overall shape and fit into the receptor binding site. | Introduction of a 3-oxo or 3-hydroxy group on the alkanoate chain of clofibrate analogues abolished PPARα activation. mdpi.comnih.gov |

| Ester/Acid Group | Polarity/H-bonding | Crucial for interaction with polar residues in the binding site. | The acidic nature of phenoxyacetic acids affects their uptake and movement in biological systems. mdpi.com |

Stereochemical Influence on Bioactivity (e.g., Enantioselective Biological Responses)

Currently, there is a notable absence of specific research data in peer-reviewed literature concerning the stereochemical influence on the bioactivity of this compound. The molecule possesses a chiral center, and therefore, can exist as two enantiomers. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. This enantioselectivity arises from the three-dimensional nature of interactions between the small molecule and its biological target, such as an enzyme or receptor active site.

While no direct studies on this compound are available, research on other chiral compounds demonstrates the importance of stereochemistry. For example, the asymmetric reduction of various substrates to produce enantiomerically pure products is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules, highlighting the differential effects of enantiomers. nih.govnih.gov However, without experimental data for this compound, any discussion of enantioselective biological responses for this specific compound remains purely speculative.

Computational Modeling and Ligand-Based Drug Design for Optimized Activity

There are no specific computational modeling or ligand-based drug design studies focused on this compound found in the current scientific literature. However, the principles of these approaches are widely applied in drug discovery and toxicology to predict the biological activity of compounds and to optimize their structures for enhanced potency and selectivity. fiveable.menih.govnih.govresearchgate.net

Ligand-based drug design (LBDD) is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.govresearchgate.netmdpi.com This methodology relies on the analysis of a set of molecules (ligands) that are known to interact with the target of interest. By comparing the structural and physicochemical properties of active and inactive molecules, a model, known as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, can be developed. fiveable.menih.gov This model defines the essential features required for biological activity and can be used to virtually screen large libraries of compounds to identify new potential candidates or to guide the modification of existing compounds to improve their activity. nih.gov

In the context of this compound, should a specific biological target be identified, these computational techniques could be invaluable for:

Identifying Key Structural Features: Determining which parts of the molecule are crucial for its biological effects.

Predicting Activity: Estimating the biological activity of new, unsynthesized derivatives.

Optimizing Potency and Selectivity: Guiding chemical modifications to enhance the desired biological activity while minimizing off-target effects.

A hypothetical workflow for a ligand-based design study on a series of phenoxybutanoate derivatives is presented in the table below.

| Step | Description |

| 1. Data Set Selection | A series of phenoxybutanoate analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. |

| 2. Molecular Descriptors Calculation | For each molecule in the series, a variety of physicochemical and structural properties (e.g., molecular weight, logP, electronic properties, shape indices) would be calculated. |

| 3. QSAR Model Development | Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity. |

| 4. Model Validation | The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability. |

| 5. Virtual Screening and/or Lead Optimization | The validated model could then be used to predict the activity of new, untested compounds or to suggest modifications to existing molecules to enhance their desired biological properties. |

It is important to reiterate that this is a generalized workflow, and no such studies have been published specifically for this compound.

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessments

Environmental Persistence and Transformation

The persistence of Ethyl 4-(4-chlorophenoxy)butanoate in the environment is dictated by a combination of chemical and biological processes that transform the parent molecule. These processes include hydrolysis, photolysis, and microbial biodegradation.

Hydrolytic Stability and Kinetic Parameters in Aqueous Environments Across pH Ranges

The primary chemical reaction initiating the breakdown of phenoxy acid esters like this compound in aquatic systems is hydrolysis. nih.gov This process involves the cleavage of the ester bond to form the corresponding phenoxyalkanoic acid, in this case, 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), and ethanol (B145695). nih.gov

Table 1: Factors Influencing Hydrolysis of Phenoxy Acid Esters

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Increases in alkaline conditions | nih.gov |

| Temperature | Increases with higher temperature | nih.gov |

| Moisture | Essential for the reaction to proceed | documentsdelivered.com |

Photolytic Degradation Under Environmental Illumination Conditions

Photolysis, or degradation by light, is another significant pathway for the transformation of this compound and its metabolites in the environment. The acid form, MCPB, has been shown to photolyze in laboratory water under optimal light exposure, with reported half-lives of approximately 2 to 3 days. epa.gov The phototransformation of MCPB can lead to the formation of several products, including 4-(4-hydroxy-o-tolyloxy)butyric acid, 2,4-dihyroxyphenyl formate, o-cresol, and benzoic acid. epa.gov

Studies on structurally similar compounds, such as 2,4-D ethyl ester (2,4-DEE), provide further insight into the photolytic behavior of phenoxy esters. The photolysis of 2,4-DEE is significantly slower on soil surfaces compared to inert surfaces like glass, an effect attributed to the quenching effect of humic substances in the soil which absorb a portion of the UV light. researchgate.net The half-life of 2,4-DEE on a glass surface under UV light was found to be approximately 24 minutes, whereas on different soil types, the half-life ranged from about 41 to 160 minutes under the same light conditions. researchgate.net Under sunlight, the degradation was slower, with half-lives on soil surfaces ranging from approximately 3 to 12 days. researchgate.net It is expected that this compound would exhibit similar behavior, with photolysis rates being influenced by the surface on which it is deposited and the presence of photosensitizing or quenching substances.

Table 2: Photodegradation Half-life of 2,4-D Ethyl Ester (Analogue for this compound)

| Surface | Light Source | Half-life | Reference |

| Glass | UV Light (254 nm) | 23.60 ± 4.31 minutes | researchgate.net |

| Alluvial Soil | UV Light (254 nm) | 159.55 ± 17.52 minutes | researchgate.net |

| Black Soil | UV Light (254 nm) | 104.78 ± 11.32 minutes | researchgate.net |

| Red Soil | UV Light (254 nm) | 40.72 ± 5.08 minutes | researchgate.net |

| Alluvial Soil | Sunlight | 12.37 ± 2.63 days | researchgate.net |

| Black Soil | Sunlight | 3.04 ± 0.32 days | researchgate.net |

| Red Soil | Sunlight | 6.07 ± 0.35 days | researchgate.net |

Biotransformation and Biodegradation by Microbial Communities in Soil and Water

The primary and most significant degradation pathway for this compound in soil and water is biotransformation by microbial communities. The ester is rapidly degraded into its corresponding acid, 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB). nih.gov This MCPB is then further metabolized by microorganisms. A key step in this process is the conversion of MCPB to 4-chloro-2-methylphenoxyacetic acid (MCPA) through beta-oxidation of the butyric acid side chain. nih.gov

A variety of soil and aquifer microorganisms have been shown to degrade phenoxyalkanoic acid herbicides. oup.com For example, Stenotrophomonas maltophilia has been isolated from an aquifer and demonstrated the ability to degrade MCPB along with other phenoxy herbicides. nih.gov Similarly, strains of Alcaligenes denitrificans are capable of degrading a wide range of chlorophenoxyalkanoic acid herbicides, including MCPA, which is a key metabolite of this compound. oup.comoup.com The degradation of these compounds often involves the activity of specific enzymes encoded by genes such as the tfd genes, which are well-studied in the context of 2,4-D degradation. oup.com The rate of biodegradation can be influenced by the presence of other herbicides, which may lead to decreased degradation rates in mixed formulations. oup.comoup.com

Environmental Mobility and Distribution in Terrestrial and Aquatic Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, as well as its interactions with soil and water.

Soil Adsorption, Desorption, and Leaching Potential

The mobility of this compound and its primary metabolite, MCPB, in soil is largely determined by their sorption characteristics. MCPB exhibits relatively low sorption to soil, with an average soil sorption coefficient (Kd) of 0.85 mL/g. epa.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the potential for a chemical to be adsorbed by soil and sediment. ecetoc.org A low Koc value generally indicates a higher potential for leaching. The GUS (Groundwater Ubiquity Score) leaching potential index for MCPB is calculated to be 1.12, which suggests a low leachability. herts.ac.uk

Due to its acidic/anionic nature and relatively low sorption, MCPB is considered to be prone to leaching and runoff, which could lead to its transport into groundwater and surface water bodies. epa.gov The water solubility of MCPB is 48 mg/L at 25 °C, which also contributes to its potential for mobility in the aqueous phase. nih.gov

Table 3: Physicochemical Properties Relevant to Environmental Mobility of MCPB (Metabolite of this compound)

| Property | Value | Reference |

| Average Soil Sorption Coefficient (Kd) | 0.85 mL/g | epa.gov |

| GUS Leaching Potential Index | 1.12 (Low leachability) | herts.ac.uk |

| Water Solubility (25 °C) | 48 mg/L | nih.gov |

| Vapor Pressure | 4.3 x 10⁻⁷ mmHg | nih.gov |

Potential for Accumulation in Environmental Matrices and Biota

The potential for this compound to accumulate in the environment is largely governed by its physicochemical properties and its interactions with soil and sediment. As a member of the phenoxy herbicide family, its environmental distribution is influenced by factors such as soil composition, pH, and organic matter content.

Sorption and Mobility in Soil:

The mobility and persistence of phenoxy herbicides in soil are significantly affected by sorption processes. For compounds similar to this compound, such as 2,4-D and MCPA, soil organic matter and iron oxides are the most important sorbents. researchgate.netmdpi.com The degree of sorption is inversely correlated with soil pH; as pH decreases, sorption tends to increase. mdpi.comnih.gov This is because at lower pH values, the anionic forms of these herbicides are less prevalent, reducing their repulsion from negatively charged soil colloids.

A review of sorption data for several phenoxy herbicides, including 4-(4-chloro-2-methylphenoxy)butanoic acid, a close structural analog of the parent acid of this compound, indicated that soil organic matter and iron oxides are key factors in their retention in soil. researchgate.net Generally, higher organic carbon content and the presence of iron oxides lead to greater sorption and reduced mobility. researchgate.netmdpi.com

Table 1: Representative Soil Sorption Coefficients for Related Phenoxy Herbicides

| Compound | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Mobility Class | Source |

| 2,4-D | Loam | 2.5 | 6.8 | 1.5 | Medium | mdpi.com |

| MCPA | Loamy Sand | 1.2 | 5.5 | 0.8 | High | mdpi.com |

| 4-(4-chloro-2-methylphenoxy)butanoic acid | Various | N/A | N/A | Data compiled | N/A | researchgate.net |

Note: This table presents representative data for compounds structurally related to this compound to illustrate the general principles of soil sorption for this class of herbicides. "N/A" indicates that specific data points were not provided in the cited source.

Bioaccumulation Potential:

Information regarding the bioaccumulation of this compound in biota is scarce. However, the potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally suggests a greater potential for partitioning into fatty tissues of organisms. While a specific Log Kow for this compound was not found in the reviewed literature, some related substances have been assessed for their bioaccumulative properties. For instance, the European Chemicals Agency (ECHA) has evaluated some persistent organic pollutants for their bioaccumulation potential. sgs.com Without specific data, the bioaccumulation potential of this compound remains an area requiring further investigation.

Ecotoxicological Impact on Non-Target Organisms

The ecotoxicological effects of this compound on organisms not targeted by its intended use are a critical aspect of its environmental risk assessment. Due to a lack of specific studies on this particular compound, the following sections draw upon data from closely related phenoxy herbicides to provide an indication of potential impacts.

Phenoxy herbicides as a class have been shown to be toxic to aquatic life. A safety data sheet for a structurally similar compound, ethyl 4-chloroacetoacetate, explicitly states that it is "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment". fishersci.com

Studies on the phenoxy herbicide MCPA have shown that it is most toxic to algae and macrophytes, with fish being slightly less sensitive, and aquatic invertebrates and amphibians being relatively non-toxic. waterquality.gov.au The ester forms of these herbicides are often more toxic to aquatic organisms than the acid or salt forms. waterquality.gov.au

Table 2: Acute Toxicity of a Related Phenoxy Herbicide (MCPA) to Various Aquatic Organisms

| Organism | Species | Endpoint | Concentration (µg/L) | Source |

| Fish | Lepomis macrochirus (Bluegill) | 48-hr LC50 | 1,500 | waterquality.gov.au |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 3,200 - 1,647,000 | waterquality.gov.au |

| Algae | Scenedesmus vacuolatus | 24-hr EC50 (growth) | 160,095 | waterquality.gov.au |

| Amphibian | Xenopus laevis | 5-day LC50 | >3,000,000 | waterquality.gov.au |

Note: This table provides data for MCPA, a related phenoxy herbicide, to illustrate the range of aquatic toxicity. LC50 is the lethal concentration for 50% of the test organisms, and EC50 is the effective concentration for 50% of the test organisms.

The toxicity of phenoxy herbicides to terrestrial organisms is an important consideration for environmental health. While specific data for this compound is not available, studies on other phenoxy herbicides provide some insight. The assessment of terrestrial ecotoxicity involves evaluating the potential harm to organisms living in or interacting with the soil environment. lc-impact.eu

Phenoxy herbicides are designed to be phytotoxic to broadleaf plants. sigmaaldrich.com Consequently, their application can have unintended consequences on non-target vegetation in and around treated areas. The drift of herbicide spray can damage sensitive non-target plants, leading to changes in plant community structure and biodiversity. mst.dk

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are indispensable for the isolation and quantitative analysis of ethyl 4-(4-chlorophenoxy)butanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes, with chiral chromatography being specifically employed for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are essential for the accurate quantification of this compound and its related impurities. A robust Reverse-Phase HPLC (RP-HPLC) method can be established for this purpose. pensoft.netbohrium.comresearchgate.net For instance, a method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, delivered isocratically. pensoft.netbohrium.comresearchgate.net Detection is typically carried out using a UV/VIS detector at a specific wavelength, such as 225 nm. pensoft.netbohrium.comresearchgate.net

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the reliability of the analytical procedure. pensoft.netbohrium.comresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). scielo.brmdpi.com Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response, ideally with a correlation coefficient (R²) greater than 0.99. scielo.brmdpi.com Precision, which reflects the closeness of repeated measurements, and accuracy, the closeness of the measured value to the true value, are also critical. scielo.brmdpi.com Specificity ensures that the method can unequivocally assess the analyte in the presence of other components. scielo.br

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netbohrium.comresearchgate.net |

| Flow Rate | 1.0 mL/min pensoft.netbohrium.comresearchgate.net |

| Detection | UV/VIS at 225 nm pensoft.netbohrium.comresearchgate.net |

| Column Temperature | 30 °C pensoft.netbohrium.comresearchgate.net |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions.

Gas Chromatography (GC) for Volatile Product Analysis and Quantitative Determination

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the quantitative determination of this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and its potential byproducts. nih.gov

For quantitative analysis, a GC system equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD) can be employed. The choice of the stationary phase is critical for achieving good separation. A common approach involves using a packed column with a specific liquid phase coated on a solid support. Method development includes optimizing parameters such as the column temperature program, carrier gas flow rate, and injection volume. For complex matrices, headspace sampling can be utilized to analyze volatile components. embrapa.brmdpi.com

Quantitative determination often involves the use of an internal standard to improve the precision and accuracy of the results. The method's performance is validated by assessing its linearity, detection limits, and recovery. nih.gov

Table 2: Representative GC Conditions for Quantitative Analysis

| Parameter | Condition |

| Column | e.g., 10% Silar 10C on Chromosorb W AW (80-100 mesh) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Initial hold at 80°C, ramp to 200°C |

| Detector | FID or TCD |

| Internal Standard | e.g., Pentyl acetate (B1210297) |

This table outlines typical GC parameters for the analysis of related compounds.

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is synthesized as a racemic mixture, chiral chromatography is essential for separating the enantiomers and determining the enantiomeric excess (ee). libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. libretexts.org

Both chiral GC and chiral HPLC can be used for this purpose. In chiral GC, a chiral column is used to separate the volatile enantiomers. libretexts.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org Similarly, chiral HPLC employs a column with a chiral stationary phase to resolve the enantiomers in the liquid phase. The choice of the mobile phase and flow rate is optimized to achieve the best separation.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound reveals the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. sciepub.com The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the butanoate chain, and the protons on the chlorophenoxy ring. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. hmdb.cachemguide.co.ukdocbrown.info Each unique carbon atom gives a distinct signal, and the chemical shift provides information about its electronic environment (e.g., aromatic, aliphatic, carbonyl). libretexts.org For this compound, one would expect to see separate signals for the carbonyl carbon, the carbons of the ethyl group, the carbons of the butanoate chain, and the carbons of the aromatic ring. chegg.com

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) provide further structural insights. weebly.comallfordrugs.com COSY spectra show correlations between coupled protons, helping to establish the connectivity of protons within the molecule. allfordrugs.com HETCOR spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra. allfordrugs.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~14 |

| Ethyl -CH₂- | ~4.1 | ~60 |

| Butanoate -CH₂- (alpha to C=O) | ~2.5 | ~30 |

| Butanoate -CH₂- (beta to C=O) | ~2.1 | ~24 |

| Butanoate -CH₂- (gamma to C=O) | ~4.0 | ~67 |

| Aromatic C-H | ~6.8 - 7.2 | ~115 - 130 |

| Aromatic C-Cl | N/A | ~125 |

| Aromatic C-O | N/A | ~157 |

| Carbonyl C=O | N/A | ~173 |

These are approximate chemical shift values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. uni-saarland.de

Molecular Weight Determination : In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. uni-saarland.de For this compound (C₁₂H₁₅ClO₃), the expected molecular weight is approximately 242.69 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Fragmentation Pattern Analysis : The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. libretexts.orglibretexts.org The fragmentation of this compound would likely involve cleavage at the ester linkage, loss of the ethyl group, and fragmentation of the butanoate chain and the chlorophenoxy ring. libretexts.orgresearchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. libretexts.org Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of this compound. While IR spectroscopy provides detailed information about the vibrational modes of functional groups, UV-Vis spectroscopy offers insights into the electronic transitions within the molecule's chromophores.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. The presence of an ester functional group is readily identified by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester and ether linkages, which appear in the fingerprint region of the spectrum. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. The carbon-chlorine (C-Cl) bond also exhibits a stretching vibration in the lower frequency region of the spectrum.

Based on the molecular structure, the expected characteristic IR absorption bands for this compound are summarized in the table below. It is important to note that the exact positions of these bands can be influenced by the molecular environment and the physical state of the sample.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1750-1735 | C=O Stretch | Ester |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

| 1200-1050 | C-O Stretch | Ester |

| 850-800 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

| 750-650 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used to analyze the electronic transitions within the aromatic chromophore. The 4-chlorophenoxy group is the principal chromophore in this molecule. The absorption of UV light excites electrons from the ground state to higher energy orbitals, specifically π → π* transitions within the benzene (B151609) ring. The presence of the chlorine atom and the ether linkage as substituents on the benzene ring can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene.

Detailed research findings on the specific UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature. However, based on the chromophore present, the expected absorption characteristics can be predicted.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 230 and ~ 280 | π → π* | 4-chlorophenoxy group |

Other Advanced Characterization Techniques (e.g., X-ray Crystallography)

Beyond IR and UV-Vis spectroscopy, other advanced techniques can provide a more definitive structural characterization of this compound.

X-ray Crystallography

To date, there are no publicly available crystallographic data for this compound in crystallographic databases. The ability to perform this analysis is contingent on the ability to grow single crystals of the compound of sufficient size and quality. If such crystals were obtained, the resulting data would be invaluable for understanding its structure-property relationships.

Research Applications and Broader Scientific Implications

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural framework of ethyl 4-(4-chlorophenoxy)butanoate makes it a versatile building block in organic synthesis. The presence of the chlorophenoxy group and the ethyl butanoate chain allows for a variety of chemical modifications, leading to the creation of complex molecules with desired biological activities.

While direct evidence of this compound's use in currently marketed blockbuster drugs is not prominent, its corresponding carboxylic acid, 4-(4-chlorophenoxy)butanoic acid, is a documented precursor in the synthesis of novel therapeutic agents. This acid is a key starting material for producing benzoxepin derivatives, a class of compounds investigated for their sedative-hypnotic effects. nih.gov The synthesis of these derivatives often involves the cyclization of the butanoic acid chain onto the phenyl ring, a transformation where the ethyl ester could serve as a more reactive intermediate under certain conditions.

Furthermore, the broader class of phenoxyalkanoic acid derivatives is being explored for new therapeutic applications. For instance, novel agonists for the free fatty acid receptor 4 (FFAR4) based on a phenoxyalkanoic acid scaffold have been designed and synthesized with the potential to treat type 2 diabetes mellitus. mdpi.com Although these specific examples may not directly start from this compound, they underscore the pharmaceutical relevance of its structural motifs and the potential for its use in developing new APIs. The exploration of butyric acid derivatives, in general, is a burgeoning field, with research into their roles in treating a variety of human diseases. researchgate.net

The application of chlorophenoxy compounds in agriculture is well-established. The parent carboxylic acid, 4-(4-chlorophenoxy)butanoic acid, is a recognized herbicide known as 4-CPB. nih.gov These types of herbicides are typically selective for broadleaf weeds and act as synthetic auxins, which are plant growth hormones. researchgate.net The ethyl ester, this compound, is a closely related derivative and is likely used in formulations to enhance uptake and delivery of the active herbicidal agent into the plant, where it is then hydrolyzed to the active acidic form.

The general class of chlorophenoxy herbicides, which includes compounds like 2,4-D and MCPA, has been a cornerstone of weed control for decades. researchgate.netepa.gov Research in this area continues, with a focus on understanding their environmental fate, developing more selective and potent analogues, and managing herbicide resistance. The transformation products of these herbicides are also a subject of study to assess their environmental impact and potential toxicity. nih.gov While the primary application of this chemical family has been in herbicides, the structural backbone is versatile and could be adapted for the development of new insecticides and fungicides through targeted modifications.

Contributions to Fundamental Chemical and Biological Science

Beyond its direct applications, this compound and its analogues serve as model compounds for exploring fundamental principles in chemistry and biology.

The synthesis of esters like this compound can proceed through various established reaction mechanisms, such as Fischer esterification or alcoholysis. conicet.gov.ar The kinetics and mechanisms of ester synthesis are a fundamental area of organic chemistry, and studies on related systems, such as the synthesis of ethyl acetate (B1210297), provide insights into the catalytic processes involved. researchgate.net

A significant area of research in modern organic synthesis is the development of stereoselective reactions to produce chiral molecules with high purity. While specific studies on the stereoselective synthesis of this compound are not widely reported, research on related compounds like ethyl 4-chloro-3-hydroxybutanoate highlights the potential for such transformations. The microbial reduction of ethyl 4-chloroacetoacetate to optically active ethyl 4-chloro-3-hydroxybutanoate is a prime example of a stereoselective process that yields a valuable chiral building block for pharmaceuticals. nih.gov This type of research is crucial for developing efficient methods to produce enantiomerically pure drugs. The asymmetric hydrogenation of related ketoesters is another approach to achieving high stereoselectivity. researchgate.net

The biological activity of phenoxy herbicides is a direct result of their interaction with specific protein receptors in plants. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the susceptible plant. researchgate.net Studying the structure-activity relationships of compounds like this compound and its derivatives helps to elucidate the precise nature of these ligand-receptor interactions.

Furthermore, the study of how these compounds and their metabolites interact with enzymes is crucial for understanding their mechanism of action and potential off-target effects. For instance, research has been conducted on the inhibitory activity of chlorophenoxy herbicides and their transformation products on acetylcholinesterase, a key enzyme in the nervous system. nih.gov The kinetic analysis of enzyme inhibition by related halo-substituted compounds provides a framework for understanding how these molecules can interfere with biological pathways. mdpi.com Such studies are fundamental to toxicology and the rational design of safer and more effective bioactive molecules.

Future Research Directions and Emerging Areas

The versatility of the phenoxybutanoate scaffold suggests several promising avenues for future research. The development of novel phenoxyalkanoic acid derivatives as agonists for receptors like FFAR4 opens up new possibilities for treating metabolic diseases. mdpi.com Further exploration of this chemical space could lead to the discovery of new drugs with improved efficacy and pharmacokinetic profiles.

In the agrochemical sector, there is a continuing need for new, effective, and environmentally benign herbicides. Future research could focus on designing next-generation chlorophenoxy compounds with enhanced selectivity and novel modes of action to combat the growing problem of herbicide resistance. Additionally, the unique properties of butyric acid and its derivatives are being increasingly recognized, with potential applications as animal medicines and growth stimulants. researchgate.net This could lead to the development of novel feed additives and veterinary drugs based on the this compound structure.

The investigation into the stereoselective synthesis of related chiral building blocks will undoubtedly continue, driven by the demand for enantiomerically pure pharmaceuticals. nih.govresearchgate.net Advances in catalysis and biocatalysis will likely play a significant role in making these processes more efficient and scalable for industrial production.

Development of Green and Sustainable Synthetic Routes for this compound and its Derivatives

The conventional synthesis of phenoxy herbicides often involves the reaction of a chlorophenolate with a chloroalkanoic acid ester. chemcess.com Another common method is the acylation of chlorophenols using γ-butyrolactone for phenoxybutyric acid derivatives. chemcess.com These traditional routes can sometimes utilize harsh reagents and generate undesirable byproducts. chemcess.com

The development of green and sustainable synthetic routes for this compound is an area of growing interest. Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and more efficient reaction conditions. Potential areas of exploration for the greener synthesis of this compound and its derivatives could include:

Catalytic Processes: Investigating novel catalysts to improve reaction efficiency and reduce waste.

Alternative Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and minimizing waste. research-solution.com

Biocatalysis: Employing enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions.

While specific research on green synthetic routes for this compound is not extensively documented, the broader field of green chemistry in pesticide and herbicide production provides a strong foundation for future work in this area.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

In the context of this compound and its derivatives, AI and ML can be applied to:

Predict Biological Activity: AI models, particularly artificial neural networks (ANNs), can be trained to predict the herbicidal efficacy (e.g., IC50 values) of new derivatives. crimsonpublishers.comcrimsonpublishers.com This allows for the virtual screening of thousands of potential compounds, prioritizing those with the highest predicted potency for synthesis and testing. crimsonpublishers.comcrimsonpublishers.com

Optimize for Desirable Properties: Machine learning algorithms can be used to design molecules with improved characteristics, such as increased selectivity for target weeds, reduced environmental persistence, and lower toxicity to non-target organisms. crimsonpublishers.comearth.org

Discover Novel Modes of Action: By analyzing large chemical and biological datasets, AI can help identify novel molecular targets for herbicides, moving beyond the traditional auxin-mimicking mechanism of phenoxy herbicides. moa-technology.com

The goal is to leverage these computational tools to design more effective and environmentally safer herbicides. crimsonpublishers.commorressier.com This data-driven approach can significantly reduce the time and cost associated with bringing new agricultural chemicals to market. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities

The primary mode of action for phenoxy herbicides is mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible plants. nufarm.comwikipedia.org However, the vast chemical space of this compound derivatives suggests the potential for interaction with other biological targets, both in plants and other organisms.